molecular formula C27H26ClNO5S B12783194 2-(2-Chlorobenzyloxy)-9-(3-dimethylaminopropylidene)thioxanthene hydrogen fumarate CAS No. 31759-18-9

2-(2-Chlorobenzyloxy)-9-(3-dimethylaminopropylidene)thioxanthene hydrogen fumarate

Cat. No.: B12783194
CAS No.: 31759-18-9
M. Wt: 512.0 g/mol
InChI Key: TWDCXZDDZPZFJB-WLHGVMLRSA-N
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Description

2-(2-Chlorobenzyloxy)-9-(3-dimethylaminopropylidene)thioxanthene hydrogen fumarate is a complex organic compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzyloxy)-9-(3-dimethylaminopropylidene)thioxanthene hydrogen fumarate typically involves multiple steps:

    Formation of the Thioxanthene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzyloxy Group: This step involves the substitution reaction where a chlorobenzyloxy group is introduced to the thioxanthene core.

    Attachment of the Dimethylaminopropylidene Group: This is usually done through a condensation reaction with appropriate amine precursors.

    Formation of the Hydrogen Fumarate Salt: The final step involves the reaction of the base compound with fumaric acid to form the hydrogen fumarate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxanthene core.

    Reduction: Reduction reactions may target the double bonds or the aromatic rings.

    Substitution: The chlorobenzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

2-(2-Chlorobenzyloxy)-9-(3-dimethylaminopropylidene)thioxanthene hydrogen fumarate has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, particularly in the treatment of psychiatric disorders.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The chlorobenzyloxy and dimethylaminopropylidene groups play crucial roles in binding to these targets, modulating their activity, and eliciting a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another thioxanthene derivative used as an antipsychotic.

    Flupentixol: Known for its use in the treatment of schizophrenia.

    Thiothixene: Another antipsychotic with a similar core structure.

Uniqueness

2-(2-Chlorobenzyloxy)-9-(3-dimethylaminopropylidene)thioxanthene hydrogen fumarate is unique due to its specific substituents, which confer distinct pharmacological properties and potential applications. Its combination of a chlorobenzyloxy group and a dimethylaminopropylidene group is not commonly found in other thioxanthene derivatives, making it a compound of interest for further research and development.

Properties

CAS No.

31759-18-9

Molecular Formula

C27H26ClNO5S

Molecular Weight

512.0 g/mol

IUPAC Name

(E)-but-2-enedioic acid;3-[2-[(2-chlorophenyl)methoxy]-9H-thioxanthen-9-yl]propan-1-amine

InChI

InChI=1S/C23H22ClNOS.C4H4O4/c24-21-9-3-1-6-16(21)15-26-17-11-12-23-20(14-17)18(8-5-13-25)19-7-2-4-10-22(19)27-23;5-3(6)1-2-4(7)8/h1-4,6-7,9-12,14,18H,5,8,13,15,25H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

TWDCXZDDZPZFJB-WLHGVMLRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)SC4=CC=CC=C4C3CCCN)Cl.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)SC4=CC=CC=C4C3CCCN)Cl.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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